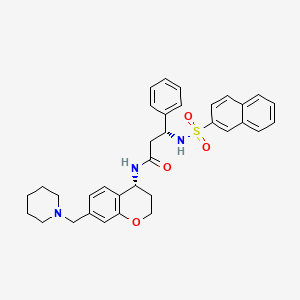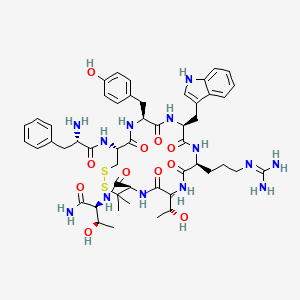
Ctap
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cetyltrimethylammonium permanganate, commonly referred to as Ctap, is a cationic surfactant and oxidizing agent. It is widely used in various chemical processes due to its unique properties. This compound is known for its ability to facilitate the separation of polysaccharides during purification and is often used in the extraction of high-quality genomic DNA from plant tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ctap is synthesized by reacting cetyltrimethylammonium bromide with potassium permanganate. The reaction typically occurs in an aqueous medium, where cetyltrimethylammonium bromide is dissolved in water, and potassium permanganate is added gradually. The reaction is exothermic and requires careful control of temperature and pH to ensure the formation of this compound without decomposition of the permanganate ion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The process includes the use of high-purity reagents and precise control of reaction parameters to achieve consistent product quality. The final product is often purified through crystallization or filtration to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Ctap undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its strong oxidizing properties, which make it effective in the oxidation of organic compounds .
Common Reagents and Conditions
Oxidation Reactions: this compound is used to oxidize benzylamines to aldimines. The reaction is first-order with respect to both the amine and this compound.
Reduction Reactions: this compound can be reduced by various reducing agents, including sodium borohydride and hydrazine.
Substitution Reactions: this compound can participate in substitution reactions where the permanganate ion is replaced by other anions or functional groups.
Major Products Formed
Reduction: Reduction of this compound typically results in the formation of manganese dioxide and cetyltrimethylammonium bromide.
Aplicaciones Científicas De Investigación
Ctap has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: this compound is used as an oxidizing agent in various organic synthesis reactions.
Biology: In molecular biology, this compound is used for the extraction of high-quality genomic DNA from plant tissues.
Medicine: this compound has been studied for its potential use in cancer treatment due to its ability to modulate tumor angiogenesis.
Industry: In industrial applications, this compound is used in the production of various chemicals and pharmaceuticals.
Mecanismo De Acción
Ctap exerts its effects primarily through its strong oxidizing properties. It acts as an electron acceptor, facilitating the transfer of electrons from other molecules. This property allows this compound to oxidize various organic compounds, leading to the formation of new products. In biological systems, this compound can modulate tumor angiogenesis by interacting with specific molecular targets and pathways involved in the regulation of blood vessel formation .
Comparación Con Compuestos Similares
Ctap is unique in its combination of surfactant and oxidizing properties. Similar compounds include:
Cetyltrimethylammonium bromide: A cationic surfactant used in DNA extraction but lacks the strong oxidizing properties of this compound.
Potassium permanganate: A strong oxidizing agent but does not possess surfactant properties.
Sodium dodecyl sulfate: A surfactant used in DNA extraction but does not have oxidizing properties.
This compound’s uniqueness lies in its ability to combine the properties of both a surfactant and an oxidizing agent, making it highly versatile in various applications .
Propiedades
Fórmula molecular |
C51H69N13O11S2 |
|---|---|
Peso molecular |
1104.3 g/mol |
Nombre IUPAC |
(4R,7S,10S,13S,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33+,35+,36+,37+,38+,39+,40+,41-/m1/s1 |
Clave InChI |
OFMQLVRLOGHAJI-RWMSPKCPSA-N |
SMILES isomérico |
C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |
SMILES canónico |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


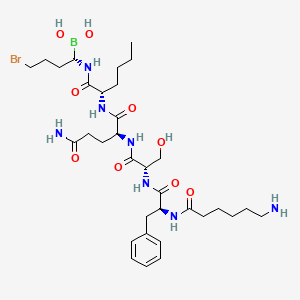
![Methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10773577.png)
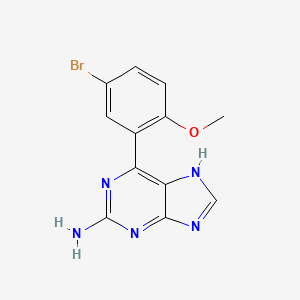
![1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl-](/img/structure/B10773599.png)
![N-[3-[(1S,7S)-3-amino-4-thia-2-azabicyclo[5.1.0]oct-2-en-1-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10773600.png)
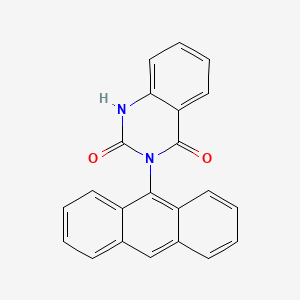
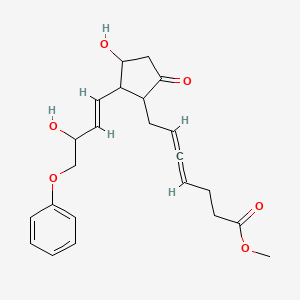
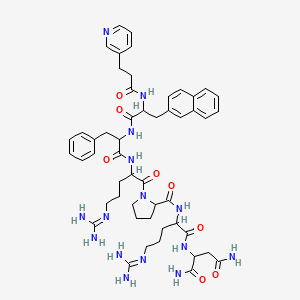
![[1-[2-[[5-amino-2-[[2-[[2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoylamino]-4-bromobutyl]boronic acid](/img/structure/B10773615.png)
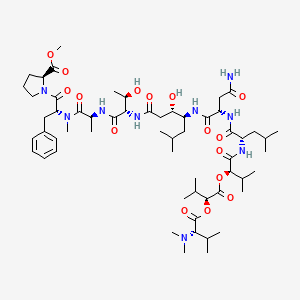
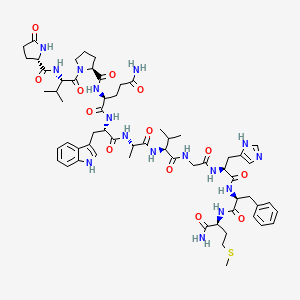
![[(2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773654.png)
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B10773661.png)
